molecular formula C11H11FOS B13166644 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one

Cat. No.: B13166644
M. Wt: 210.27 g/mol
InChI Key: PDXPFNAPKRHHMI-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C11H11FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-fluorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one
  • 2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one
  • 2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one

Uniqueness

2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11FOS

Molecular Weight

210.27 g/mol

IUPAC Name

2-(2-fluorophenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C11H11FOS/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,11H,3,5,7H2

InChI Key

PDXPFNAPKRHHMI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)SC2=CC=CC=C2F

Origin of Product

United States

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